5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-15-19(12-22-25(15)18-5-3-2-4-6-18)20(26)23-17-11-21-24(14-17)13-16-7-9-27-10-8-16/h2-6,11-12,14,16H,7-10,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJCJNXASAZKJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CN(N=C3)CC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method starts with the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine to form the intermediate 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate . This intermediate is then subjected to further reactions, including basic hydrolysis, to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several pyrazole-carboxamide derivatives synthesized in , such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (e.g., compounds 3a–3p). Key differentiating features include:
- Substituent Variation: The target compound replaces chlorine (common in analogs) with a methyl group at the pyrazole 5-position and introduces a tetrahydropyran-methyl group instead of aryl/cyano substituents.
- Bioisosteric Replacements : Unlike the oxadiazole-containing analog in (N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]-aniline), the target compound retains a carboxamide linker, which may enhance hydrogen-bonding interactions compared to the oxadiazole’s rigid, conjugated system .
Physicochemical Properties
Key Observations :
- Solubility : The oxan-4-ylmethyl group in the target compound likely improves aqueous solubility compared to aryl-substituted analogs (e.g., 3a–3e ), which rely on hydrophobic aryl groups.
- Thermal Stability : The oxadiazole analog in exhibits a markedly higher melting point (488°C), attributed to its rigid, planar heterocyclic system , whereas pyrazole-carboxamides with flexible linkers (e.g., 3a ) show lower melting points.
Biological Activity
5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide, identified by its CAS number 2034374-22-4, is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 290.32 g/mol. Its structure features a pyrazole core that is often associated with various pharmacological effects, including anti-inflammatory and antioxidant activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₃ |
| Molecular Weight | 290.32 g/mol |
| CAS Number | 2034374-22-4 |
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. A study highlighted the ability of related pyrazole compounds to prevent oxidative stress by increasing antioxidant enzymes and reducing lipid peroxidation. Specifically, compounds containing the pyrazole moiety demonstrated effective free radical scavenging abilities in various assays, including DPPH and superoxide scavenging tests .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, which is common among similar pyrazole derivatives. The mechanism often involves inhibition of pro-inflammatory enzymes such as lipoxygenases (LOX). In vitro studies have shown that certain pyrazole derivatives can inhibit 15-lipoxygenase, a key enzyme in the inflammatory pathway .
Antiparasitic Activity
A significant area of research has focused on the antiparasitic properties of pyrazole derivatives. For instance, a phenotypic screen against Haemonchus contortus led to the identification of potent inhibitors among analogs of pyrazole compounds. These compounds exhibited sub-nanomolar potencies against the fourth larval stage of the parasite while showing selectivity towards parasitic cells over human cell lines .
Structure-Activity Relationship (SAR)
The SAR studies on pyrazole derivatives reveal that modifications to the pyrazole ring and substituents significantly influence biological activity. For instance, the addition of oxan groups has been shown to enhance potency against specific targets, such as parasitic nematodes. The optimization process typically involves iterative synthesis and testing to identify the most effective analogs .
Case Studies
- Study on Antioxidant Properties : A study evaluated several pyrazole derivatives for their antioxidant activities in vivo and in vitro. Compounds were tested for their ability to increase catalase activity and reduce malondialdehyde levels in treated rats, demonstrating significant antioxidant effects compared to controls .
- Antiparasitic Screening : In another study focusing on Haemonchus contortus, researchers synthesized a series of pyrazole derivatives and tested them for larvicidal activity. Compounds were found to inhibit larval development effectively, with some exhibiting high selectivity towards the parasite over mammalian cells .
Q & A
Q. What are the key synthetic routes for 5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide?
The synthesis typically involves multi-step reactions starting with separate preparation of oxazole and pyrazole intermediates. For example:
- Oxazole ring formation : Cyclization of precursors like ethyl acetoacetate with DMF-DMA and phenylhydrazine under reflux conditions .
- Pyrazole intermediate : Condensation of hydrazine derivatives with ketones or aldehydes, followed by functionalization (e.g., oxan-4-ylmethyl group introduction via alkylation) .
- Final coupling : Amide bond formation between the oxazole-carboxylic acid and pyrazole-amine using coupling agents (e.g., EDC/HOBt) under anhydrous conditions . Key Conditions :
| Step | Catalyst/Solvent | Temperature | Yield (Typical) |
|---|---|---|---|
| Cyclization | DMF-DMA | 80–100°C | 60–75% |
| Alkylation | K₂CO₃/DMF | RT to 60°C | 50–65% |
| Coupling | EDC, HOBt/THF | 0–25°C | 70–85% |
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, pyrazole ring vibrations) .
- ¹H/¹³C NMR : Confirms substituent positions (e.g., oxan-4-yl methylene protons at δ 3.2–3.8 ppm, aromatic protons from phenyl groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₃N₅O₂: 403.1855) .
- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks (e.g., dihedral angles between pyrazole and oxazole rings) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling steps) may enhance efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while THF minimizes side reactions .
- Temperature Control : Lower temperatures (0–5°C) during amide coupling reduce racemization .
- Purification : Use of flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .
Q. How can computational methods aid in predicting reactivity and designing analogs?
- Quantum Chemical Calculations : DFT studies (e.g., Gaussian 09) model transition states for cyclization steps, identifying energy barriers .
- Molecular Docking : Predicts binding affinity to target proteins (e.g., kinase inhibition) by simulating interactions with the pyrazole-oxazole core .
- Reaction Path Search : ICReDD’s approach combines computational screening (e.g., reaction feasibility) with experimental validation to prioritize synthetic routes .
Q. What strategies resolve contradictions in biological activity data across assays?
- Assay Validation : Cross-test in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) to rule out off-target effects .
- Metabolic Stability Studies : LC-MS/MS quantifies compound degradation in liver microsomes, explaining discrepancies in in vivo vs. in vitro activity .
- Structural Analog Comparison : Test derivatives (e.g., replacing oxan-4-yl with piperidinyl) to isolate pharmacophoric groups responsible for activity .
Methodological Challenges
Q. What purification techniques are effective for intermediates prone to degradation?
- Low-Temperature Chromatography : Prevents thermal decomposition of nitro- or azide-containing intermediates .
- Lyophilization : Stabilizes hygroscopic amide intermediates by removing water without heating .
- Inert Atmosphere Handling : Schlenk techniques protect air-sensitive intermediates (e.g., thiol-containing compounds) .
Q. How to address scaling challenges from milligram to gram-scale synthesis?
- Reactor Design : Continuous-flow systems improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Process Analytical Technology (PAT) : In-line IR/NMR monitors reaction progression, ensuring consistency .
- Waste Minimization : Membrane-based separations recover expensive catalysts (e.g., Pd) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
